Inerminoside A

Description

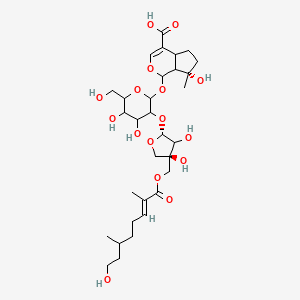

Inerminoside A is an iridoid glycoside, a class of secondary metabolites commonly found in plants, particularly in the Euphorbiaceae and Lamiaceae families. It is characterized by a cyclopentanopyran skeleton linked to sugar moieties, which confer solubility and bioactivity. Recent studies have identified this compound in Xixian Tongfeng preparations, a traditional Chinese medicinal formulation, using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry (UPLC-Triple-TOF-MS/MS) . Its molecular formula, deduced from high-resolution mass spectrometry (HRMS), is proposed as $ \text{C}{27}\text{H}{34}\text{O}{14} $, with a deprotonated molecular ion $[M-H]^-$ observed at *m/z* 605.1892. Fragmentation patterns indicate the loss of functional groups such as $ \text{CO}2 $ and glycosidic cleavages, consistent with its iridoid glycoside structure .

Properties

Molecular Formula |

C31H48O16 |

|---|---|

Molecular Weight |

676.7 g/mol |

IUPAC Name |

(1S,7S)-1-[3-[(2R,4R)-3,4-dihydroxy-4-[[(E)-8-hydroxy-2,6-dimethyloct-2-enoyl]oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C31H48O16/c1-15(8-10-32)5-4-6-16(2)26(39)43-13-31(41)14-44-29(24(31)36)46-23-22(35)21(34)19(11-33)45-28(23)47-27-20-17(7-9-30(20,3)40)18(12-42-27)25(37)38/h6,12,15,17,19-24,27-29,32-36,40-41H,4-5,7-11,13-14H2,1-3H3,(H,37,38)/b16-6+/t15?,17?,19?,20?,21?,22?,23?,24?,27-,28?,29+,30-,31-/m0/s1 |

InChI Key |

FLJKFRKXSGKIEW-WNHSSLGVSA-N |

Isomeric SMILES |

CC(CC/C=C(\C)/C(=O)OC[C@@]1(CO[C@@H](C1O)OC2C(C(C(OC2O[C@H]3C4C(CC[C@]4(C)O)C(=CO3)C(=O)O)CO)O)O)O)CCO |

Canonical SMILES |

CC(CCC=C(C)C(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3C4C(CCC4(C)O)C(=CO3)C(=O)O)CO)O)O)O)CCO |

Synonyms |

2'-O-(5''-O-(8-hydroxy-2,6-dimethyl-2-octenoyl)-beta-D-apiofuranosyl)mussaenosidic acid inerminoside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Inerminoside C shares a similar iridoid core with this compound but differs in sugar composition (xylose instead of rhamnose) and molecular weight due to additional hydroxyl groups .

- Euphroside , isolated from Euphorbia species, has a simpler structure with a single glucose unit and a less oxidized aglycone, resulting in lower molecular weight and distinct bioactivity .

2.2 Functional and Bioactive Comparisons

- Antioxidant Activity: this compound exhibits moderate antioxidant properties, likely due to its phenolic hydroxyl groups. Inerminoside C, with additional hydroxyls, shows enhanced radical scavenging capacity in vitro .

- Anti-inflammatory Effects: Euphroside demonstrates stronger inhibition of NF-κB signaling compared to this compound, attributed to its aglycone’s hydrophobic interactions with protein targets .

- Metabolic Stability: this compound’s rhamnose moiety improves solubility but reduces metabolic stability in hepatic microsomal assays compared to Inerminoside C .

Research Findings and Limitations

Recent studies highlight the following:

- Structural Elucidation: Advanced HRMS and NMR techniques have resolved ambiguities in this compound’s stereochemistry, confirming its 8β-configuration .

- Biosynthetic Pathways: this compound and C are hypothesized to derive from a common precursor, 8-epi-iridotrial, via divergent glycosylation steps .

- Gaps in Knowledge: Comparative pharmacokinetic data and in vivo toxicity profiles for this compound remain understudied. Existing research relies heavily on in vitro models, necessitating further preclinical validation .

Q & A

Q. How can systematic reviews identify understudied pharmacological applications of this compound?

- Methodological Answer : Perform PRISMA-guided searches across PubMed, Web of Science, and SciFinder using MeSH terms (e.g., "this compound/pharmacology" AND "signal transduction"). Map findings via bibliometric tools (VOSviewer) to highlight citation gaps. Prioritize understudied pathways (e.g., NLRP3 inflammasome modulation) for exploratory studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.